3-Acetoxybenzyl acetate
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Overview
Description
3-Acetoxybenzyl acetate, also known as benzenemethanol, 3-(acetyloxy)-, 1-acetate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters . It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxybenzyl acetate typically involves the esterification of 3-hydroxybenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxybenzyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include benzoic acid derivatives, benzyl alcohol, and various substituted benzyl acetates.
Scientific Research Applications
3-Acetoxybenzyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetoxybenzyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-Hydroxybenzyl acetate
- Benzyl acetate
- Phenyl acetate
Comparison: 3-Acetoxybenzyl acetate is unique due to its dual ester functional groups, which provide distinct reactivity compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
57281-56-8 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3-acetyloxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(12)14-7-10-4-3-5-11(6-10)15-9(2)13/h3-6H,7H2,1-2H3 |
InChI Key |
ATUFHKJONOEKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)OC(=O)C |
Origin of Product |
United States |
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